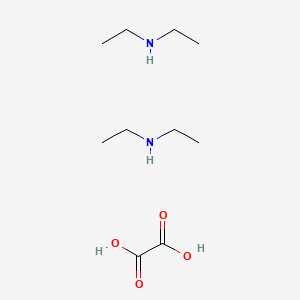

N-ethylethanamine;oxalic acid

Description

Properties

CAS No. |

26534-53-2 |

|---|---|

Molecular Formula |

C10H24N2O4 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

N-ethylethanamine;oxalic acid |

InChI |

InChI=1S/2C4H11N.C2H2O4/c2*1-3-5-4-2;3-1(4)2(5)6/h2*5H,3-4H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

KFKKXDNPLASYMH-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC.CCNCC.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethylethanamine can be synthesized by the reaction of ethanol and ammonia in the presence of an oxide catalyst. The reaction is as follows:

CH3CH2OH+NH3→CH3CH2NH2+H2O

This reaction produces ethylamine, which can further react to form diethylamine and triethylamine.

Oxalic acid can be prepared by the oxidation of carbohydrates or glucose using nitric acid or by the reaction of sodium formate with sodium hydroxide.

Industrial Production Methods

Industrially, N-ethylethanamine is produced by the catalytic reaction of ethanol and ammonia. Oxalic acid is produced by the oxidation of carbohydrates or by the reaction of sodium formate with sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions

N-ethylethanamine undergoes typical reactions of secondary amines, including acylation, alkylation, and oxidation. It can react with acyl chlorides to form amides and with alkyl halides to form tertiary amines. Oxalic acid, being a strong acid, can participate in acid-base reactions, esterification, and decarboxylation.

Common Reagents and Conditions

Acylation: N-ethylethanamine reacts with acyl chlorides in the presence of a base to form amides.

Oxidation: Strong oxidizers like potassium permanganate can oxidize N-ethylethanamine to form acetaldehyde.

Esterification: Oxalic acid reacts with alcohols in the presence of an acid catalyst to form esters.

Major Products

Amides: Formed from the reaction of N-ethylethanamine with acyl chlorides.

Tertiary Amines: Formed from the reaction of N-ethylethanamine with alkyl halides.

Esters: Formed from the reaction of oxalic acid with alcohols.

Scientific Research Applications

N-ethylethanamine and oxalic acid have various applications in scientific research:

Chemistry: Used as reagents in organic synthesis and as intermediates in the production of other chemicals.

Biology: Oxalic acid is used in the study of metabolic pathways and as a chelating agent.

Medicine: Oxalic acid is used in the formulation of certain pharmaceuticals and as a cleaning agent in medical equipment.

Industry: N-ethylethanamine is used in the production of rubber, resins, and dyes. Oxalic acid is used in cleaning and bleaching applications.

Mechanism of Action

N-ethylethanamine acts as a nucleophile in chemical reactions, attacking electrophilic centers in acylation and alkylation reactions. Oxalic acid acts as a proton donor in acid-base reactions and as a chelating agent, binding to metal ions and forming stable complexes.

Comparison with Similar Compounds

Table 1: Comparison of Secondary Amines

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|---|

| N-Ethylethanamine | 109-89-7 | C₄H₁₁N | 73.14 | Volatile, basic (pKb ~3.0), miscible in polar solvents | Solvent, pharmaceutical intermediates |

| N-Methylmethanamine | 1761-67-7 | C₂H₅N | 43.07 | Gas at room temperature, strong nucleophile | Organic synthesis, fuel additives |

| N-Oleoylethanolamine | 111-58-0 | C₂₀H₃₉NO₂ | 325.53 | Bioactive lipid, amphiphilic structure | Anti-inflammatory agents, lipid signaling |

| N-Ethyl-N-methylethanamine | 616-39-7 | C₅H₁₃N | 87.16 | Tertiary amine, higher boiling point (~98°C) | Corrosion inhibitors, surfactants |

Key Findings :

- Basicity : N-Ethylethanamine (pKb ~3.0) is less basic than primary amines (e.g., ethylamine, pKb ~3.3) but more reactive than tertiary amines due to steric hindrance in the latter .

- Reactivity : Unlike N-methylmethanamine (a gas), N-ethylethanamine’s liquid state at room temperature makes it more practical for industrial applications .

Oxalic Acid vs. Other Organic Acids

Table 2: Comparison of Dicarboxylic and Mineral Acids

| Compound | Acid Type | pKa Values | Dissolution Efficiency* | Key Applications |

|---|---|---|---|---|

| Oxalic Acid | Dicarboxylic | pKa₁=1.25, pKa₂=4.14 | High for iron oxides | Metal cleaning, dye synthesis, pH adjuster |

| Sulfuric Acid | Mineral (Diprotic) | pKa₁=-3.0, pKa₂=1.99 | 2× more effective than nitric acid | Battery acid, ore processing |

| Citric Acid | Tricarboxylic | pKa₁=3.1, pKa₂=4.7, pKa₃=6.4 | Moderate for calcium deposits | Food preservative, chelating agent |

| Nitric Acid | Mineral (Monoprotic) | pKa=-1.4 | Less effective than sulfuric acid | Fertilizers, explosives |

*Dissolution efficiency refers to hematite (Fe₂O₃) dissolution in acidic solutions .

Key Findings :

- Acid Strength : Oxalic acid (pKa₁=1.25) is weaker than sulfuric acid (pKa₁=-3.0) but stronger than citric acid (pKa₁=3.1). Its diprotic nature allows dual proton donation, enhancing metal ion chelation .

- Synergistic Effects : Sulfuric acid improves oxalic acid’s dissolution efficiency for hematite by 100% compared to nitric acid, attributed to its diprotic nature and higher proton availability .

N-Ethylethanamine

- Thermal Stability : N-Ethylethanamine decomposes at temperatures above 250°C, releasing ammonia and ethylene. This property is critical in high-temperature synthesis processes .

- Adsorption Behavior : Unlike primary amines, secondary amines like N-ethylethanamine exhibit lower adsorption on mineral surfaces due to reduced hydrogen-bonding capacity .

Oxalic Acid

- Adsorption Mechanisms : Oxalic acid adsorbs onto hydroxyapatite via phosphate group displacement and intraspherical complex formation, with maximum adsorption at pH 4 (near its pKa₂) .

- Environmental Impact : Oxalic acid is biodegradable but can form toxic calcium oxalate crystals in kidneys, limiting its use in food products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.